molecular formula C16H17N5O3S2 B2686398 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 886928-34-3

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2686398
M. Wt: 391.46
InChI Key: KVWZOMVXDAUCMP-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . This compound could potentially be used in the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Molecular Structure Analysis

The optimized geometrical parameters, such as bond angles, bond lengths, and dihedral angles, are crucial for understanding the molecular structure .


Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions. For instance, it can participate in the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The compound’s properties such as solubility, boiling point, and specific gravity can be predicted based on its molecular structure .

Scientific Research Applications

  • Pharmaceuticals

    • Thiophene and its derivatives are a crucial part of many pharmaceutical compounds . They have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-anxiety, anti-fungal, antimicrobial, antioxidant, anticancer, and anti-arrhythmic . For example, the antidiabetic drug pioglitazone and the anti-inflammatory agent celecoxib contain a thiophene ring .
  • Material Science

    • Thiophene derivatives are used in the production of certain types of polymers, notably polythiophenes . These are used extensively in the field of material science, specifically in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs) . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Industrial Chemistry

    • Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
  • Antiviral and Antitumor Applications

    • Different isomeric forms of thienothiophene, a derivative of thiophene, have shown various applications such as antiviral and antitumor .
  • Antiglaucoma Applications

    • Thienothiophene derivatives have also been used in antiglaucoma applications .
  • Semiconductors, Solar Cells, and Organic Field Effect Transistors

    • Thienothiophene derivatives have been used in semiconductors, solar cells, and organic field effect transistors .
  • Optoelectronic Applications

    • Thiophene-based semiconductors are amongst the most successful materials in organic electronics . They are used in the synthesis and characterisation of two thiophene-based macrocycles as well as their evaluation in organic-electronic devices . These macrocycles show emission in the yellow and red wavelength region . Their charge transporting properties are determined by fabricating thin-film OFETs . The photovoltaic properties of these macrocycles are also investigated by fabricating bulk heterojunction (BHJ) devices and their potential as photodetectors has been evaluated .
  • Synthesis of Thiophene Derivatives

    • Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
  • Therapeutic Potential

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Synthetic Approaches Towards Thienothiophenes

    • Different isomeric forms of thienothiophene showed various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . A number of methodologies were adopted to synthesize thienothiophene derivatives .
  • Anti-Inflammatory Activity

    • As to their biological and pharmacological applications, thiophene derivatives possess remarkable properties as antipsychotic, anti- anxiety, antifungal, antimicrobial, antioxidant, anticancer, and anti-inflammatory agents .

Future Directions

The compound could potentially be used in the synthesis of biologically active compounds . Therefore, future research could focus on exploring its biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-23-10-5-6-12(24-2)11(8-10)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWZOMVXDAUCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

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